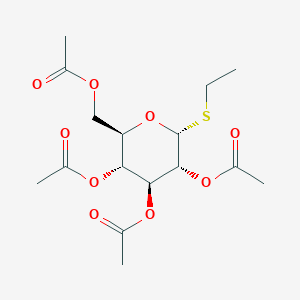

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is a specialized compound used primarily in research settings. It is a derivative of thioglucopyranoside, characterized by the presence of ethyl and acetyl groups. This compound is known for its crystalline powder form and is soluble in solvents like dichloromethane, ether, ethyl acetate, and methanol .

Mechanism of Action

Target of Action

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is a complex organic compound that is primarily used as an intermediate in the synthesis of various drugs . It is composed of a mannopyranoside and a thioglucopyranoside

Mode of Action

It is known that it plays a crucial role as an intermediate in the synthesis of various drugs .

Biochemical Pathways

As an intermediate in drug synthesis, it likely participates in various biochemical reactions leading to the formation of the final drug molecule .

Pharmacokinetics

As an intermediate in drug synthesis, its pharmacokinetic properties may vary depending on the final drug molecule it contributes to forming .

Result of Action

As an intermediate in drug synthesis, its effects would likely depend on the final drug molecule it helps to form .

Action Environment

Like most organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside are not fully elucidated yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully understood. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not fully known. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside typically involves the acetylation of thioglucopyranoside. The process includes the reaction of thioglucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using automated reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding thioglucopyranoside.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to form thiols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or iodine.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: Thioglucopyranoside.

Substitution: Various substituted thioglucopyranosides.

Oxidation: Disulfides.

Reduction: Thiols.

Scientific Research Applications

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is utilized in various scientific research applications:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in studies involving carbohydrate-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

- 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

- Methyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

- 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranoside

- 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside

Uniqueness

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is unique due to its ethyl group, which imparts distinct solubility and reactivity properties compared to its methyl and bromide counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biological Activity

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside (ETG) is a specialized compound primarily utilized in biochemical research and organic synthesis. Its biological activity is of significant interest due to its potential applications in drug development and carbohydrate chemistry. This article explores the biological properties, mechanisms of action, and relevant research findings associated with ETG.

- Molecular Formula : C₁₄H₁₈O₉S

- Molecular Weight : 350.35 g/mol

- CAS Number : 41670-79-5

ETG is characterized by the presence of ethyl and acetyl groups attached to a thioglucopyranoside structure. This configuration enhances its solubility in various organic solvents such as dichloromethane and methanol, facilitating its use in laboratory settings for biochemical studies.

Biochemical Interactions

ETG functions as an intermediate in the synthesis of complex carbohydrates and glycosides. Its biological activity is largely attributed to its ability to interact with various enzymes and proteins within cellular environments. The specific mechanisms through which ETG exerts its effects include:

- Enzyme Inhibition : ETG may inhibit certain enzymes involved in carbohydrate metabolism, influencing pathways critical for cellular energy production.

- Carbohydrate-Protein Interactions : It is employed in studies investigating the interactions between carbohydrates and proteins, which are vital for understanding cellular signaling and recognition processes.

Antioxidant Properties

Research indicates that ETG exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing cellular damage and inflammation .

Anti-Cancer Potential

Preliminary studies have suggested that derivatives of thioglucopyranosides, including ETG, may possess anti-cancer properties. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines by modulating signaling pathways associated with cell growth and survival . For instance, the compound's ability to inhibit telomerase activity has been linked to reduced proliferation rates in cancerous cells.

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetic properties of ETG are not extensively documented due to its primary role as a synthetic intermediate rather than a therapeutic agent. However, it is expected that its absorption, distribution, metabolism, and excretion would vary based on the final drug formulations it contributes to.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-IBEHDNSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.